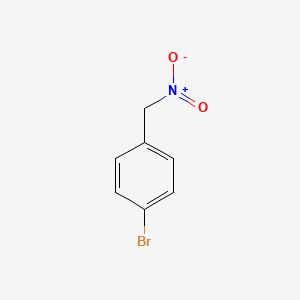

1-Bromo-4-(nitromethyl)benzene

Description

BenchChem offers high-quality 1-Bromo-4-(nitromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(nitromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(nitromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-7-3-1-6(2-4-7)5-9(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELWURJCOUZILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305316 | |

| Record name | 1-Bromo-4-(nitromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29559-25-9 | |

| Record name | 1-Bromo-4-(nitromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29559-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(nitromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-bromo-4-(nitromethyl)benzene molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Bromo-4-(nitromethyl)benzene

Abstract

1-Bromo-4-(nitromethyl)benzene, a substituted toluene derivative, presents a unique combination of a halogenated aromatic ring and a reactive nitromethyl group. This guide offers a comprehensive framework for the structural and bonding analysis of this molecule, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive published experimental data for this specific compound, this document synthesizes theoretical predictions with established analytical protocols to provide a robust methodology for its characterization. We will explore its molecular geometry through computational modeling, delve into the intricacies of its covalent and non-covalent interactions, and outline a complete workflow for its synthesis and definitive spectroscopic and crystallographic analysis. This guide serves as a blueprint for understanding not just the static structure of 1-bromo-4-(nitromethyl)benzene, but also the electronic and steric factors that govern its chemical behavior.

Introduction to 1-Bromo-4-(nitromethyl)benzene

1-Bromo-4-(nitromethyl)benzene (CAS RN: 29559-25-9) is an organic compound with the molecular formula C₇H₆BrNO₂. It is crucial to distinguish this molecule from its more commonly cited isomer, 1-bromo-4-nitrobenzene, wherein the nitro group is directly conjugated with the aromatic ring. In 1-bromo-4-(nitromethyl)benzene, a methylene (-CH₂) spacer insulates the nitro group from the phenyl ring's π-system, a structural feature that fundamentally defines its electronic properties and reactivity.

The molecule's structure comprises two key functional regions:

-

The 4-Bromophenyl Group: The benzene ring provides a rigid scaffold, while the bromine atom acts as a heavy-atom probe and influences the ring's electron density through inductive withdrawal and weak resonance donation.

-

The Nitromethyl Group (-CH₂NO₂): This functional group is a potent electron-withdrawing group and introduces a site of acidity at the benzylic carbon, making it a valuable synthon for carbon-carbon bond formation in organic synthesis.

Understanding the interplay between these groups—the precise three-dimensional arrangement and the nature of the chemical bonds—is paramount for predicting the molecule's behavior in biological systems and designing synthetic pathways.

Theoretical and Computational Analysis of Molecular Structure

In the initial stages of characterizing a novel or sparsely studied compound, computational chemistry provides invaluable predictive insights into its geometry and electronic structure. Density Functional Theory (DFT) is a powerful tool for this purpose, offering a balance of accuracy and computational efficiency.

Rationale for Computational Approach

Employing a DFT method, such as the B3LYP functional with a comprehensive basis set like 6-311++G(d,p), allows for the optimization of the molecule's geometry to find its lowest energy conformation. This approach, proven effective for related nitroaromatic compounds, can reliably predict key structural parameters, vibrational frequencies, and electronic properties like the HOMO-LUMO gap, guiding subsequent experimental design.

Predicted Molecular Geometry

The optimized geometry of 1-bromo-4-(nitromethyl)benzene is expected to exhibit the following features:

-

Aromatic Core: The benzene ring will be nearly planar, with C-C bond lengths characteristic of aromatic systems. The C-Br bond will extend from the ring in the same plane.

-

Nitromethyl Moiety: The benzylic carbon will adopt a tetrahedral geometry (sp³ hybridization). The nitro group itself is planar, with the nitrogen atom exhibiting trigonal planar geometry.

-

Conformational Flexibility: The primary degrees of conformational freedom are the torsional angles around the Ar-CH₂ bond and the CH₂-NO₂ bond. Steric hindrance between the ortho-hydrogens of the phenyl ring and the oxygen atoms of the nitro group is minimal, suggesting a relatively low barrier to rotation.

The following diagram illustrates the key rotational bonds that define the molecule's conformation.

Caption: Key rotational bonds in 1-bromo-4-(nitromethyl)benzene.

Predicted Structural Parameters

The following table summarizes the predicted quantitative data for the key structural parameters of the molecule based on DFT calculations and typical values for similar fragments.

| Parameter | Bond/Angle | Predicted Value | Rationale |

| Bond Lengths (Å) | C-Br | ~1.90 Å | Standard sp² C-Br bond length. |

| C=C (aromatic) | ~1.39 - 1.40 Å | Typical aromatic C-C bond length. | |

| Ar-CH₂ | ~1.51 Å | Standard sp² C-sp³ C single bond. | |

| CH₂-N | ~1.49 Å | Standard sp³ C-sp² N single bond. | |

| N=O | ~1.22 Å | Characteristic of a nitro group, indicating partial double bond character. | |

| Bond Angles (°) | C-C-Br | ~120° | Trigonal planar geometry of the aromatic ring. |

| Ar-CH₂-N | ~109.5° | Tetrahedral geometry around the sp³ benzylic carbon. | |

| O-N-O | ~125° | Trigonal planar geometry around the nitrogen atom. |

Elucidating Covalent and Non-Covalent Bonding

Intramolecular Bonding and Electronic Effects

The bonding within 1-bromo-4-(nitromethyl)benzene is a combination of a delocalized π-system and a localized σ-framework.

-

Sigma (σ) Framework: Comprises the C-C and C-H bonds of the phenyl ring, the C-Br bond, and the C-C, C-H, C-N, and N-O single bond components. These strong covalent bonds define the fundamental connectivity of the molecule.

-

Pi (π) System: The π-system is primarily confined to the benzene ring. The -Br atom participates weakly through resonance, donating lone-pair electron density. In contrast, the -CH₂NO₂ group is a strong inductive electron-withdrawing group due to the high electronegativity of the nitro moiety. This inductive pull deactivates the aromatic ring towards electrophilic substitution.

Intermolecular Forces and Crystal Packing

While a definitive crystal structure is not available, we can infer the likely intermolecular forces that would govern its solid-state packing by drawing parallels with related structures like 1-bromo-4-nitrobenzene.

-

Dipole-Dipole Interactions: The molecule possesses significant dipole moments arising from the polar C-Br and C-NO₂ bonds. These dipoles are expected to be a primary driver of molecular association in the solid state.

-

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking, a common feature in the crystal structures of nitroaromatic compounds, with centroid-centroid distances typically in the range of 3.6-3.8 Å.

-

Weak Hydrogen Bonding: The potential for weak C-H···O hydrogen bonds exists, where the acidic benzylic protons or aromatic protons could interact with the oxygen atoms of the nitro group on an adjacent molecule.

A Practical Guide to Synthesis and Spectroscopic Characterization

A robust characterization workflow is essential to validate the identity and purity of 1-bromo-4-(nitromethyl)benzene. This process begins with a reliable synthesis, followed by a suite of spectroscopic analyses.

Proposed Synthesis Workflow

A plausible and efficient route to synthesize 1-bromo-4-(nitromethyl)benzene is via the nucleophilic substitution of a benzylic halide with a nitrite salt. The Victor Meyer reaction, using silver nitrite (AgNO₂), is a classic method for this transformation.

Caption: Proposed workflow for the synthesis of 1-bromo-4-(nitromethyl)benzene.

Spectroscopic Verification Protocol

Each spectroscopic technique provides a unique fingerprint of the molecule, and together they create a self-validating system for structural confirmation.

| Technique | Predicted Signature |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5 ppm (d, 2H): Aromatic protons ortho to the bromine atom.δ ~7.3 ppm (d, 2H): Aromatic protons ortho to the nitromethyl group.δ ~5.4 ppm (s, 2H): Singlet for the benzylic -CH₂- protons. |

| ¹³C NMR (100 MHz, CDCl₃) | ~6 signals expected: ~130-135 ppm: Aromatic carbons.~125 ppm: C-Br substituted aromatic carbon.~80 ppm: Benzylic carbon (-CH₂-), shifted downfield by the nitro group. |

| FT-IR (KBr Pellet, cm⁻¹) | ~1550 cm⁻¹ (strong, sharp): Asymmetric N-O stretch.~1380 cm⁻¹ (strong, sharp): Symmetric N-O stretch.~3100-3000 cm⁻¹: Aromatic C-H stretch.~1600, 1480 cm⁻¹: Aromatic C=C stretches.~1070 cm⁻¹: C-Br stretch. |

| Mass Spec. (EI) | Molecular Ion (M⁺): Isotopic cluster at m/z 215 and 217 (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br.Key Fragments: m/z 170/172 ([M-NO₂]⁺), m/z 90 ([M-Br-NO₂]⁺, tropylium ion fragment). |

X-ray Crystallography for Definitive Structural Determination

While spectroscopy confirms connectivity, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional map of the molecule and its arrangement in the solid state.

Experimental Causality

The goal of this experiment is to obtain a high-resolution crystal structure to definitively measure all bond lengths, bond angles, and torsional angles. This data serves as the ultimate benchmark for validating the computational models and provides direct evidence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for understanding the material's bulk properties and its potential for polymorphism—a key consideration in drug development.

Crystallography Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

The comprehensive characterization of 1-bromo-4-(nitromethyl)benzene requires a synergistic application of theoretical and experimental techniques. This guide outlines a logical and scientifically rigorous pathway, beginning with computational predictions to establish a structural hypothesis. This hypothesis is then systematically tested and validated through a proposed synthesis followed by detailed spectroscopic analysis. The workflow culminates in single-crystal X-ray crystallography, the definitive method for elucidating its three-dimensional structure and intermolecular bonding network. This integrated approach ensures a thorough understanding of the molecule's fundamental properties, providing the authoritative grounding necessary for its application in advanced research and development.

References

- Vertex AI Search. (n.d.). Mastering Organic Synthesis with 1-Bromo-4-nitrobenzene: A Buyer's Guide.

- Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... Retrieved February 4,

Technical Guide: Electrophilic Aromatic Substitution of 1-Bromo-4-(nitromethyl)benzene

Executive Summary

This technical guide provides a mechanistic and practical framework for the electrophilic aromatic substitution (EAS) of 1-bromo-4-(nitromethyl)benzene . Intended for medicinal chemists and process engineers, this document analyzes the electronic environment of the substrate to predict regioselectivity and defines a robust nitration protocol.

The core challenge in functionalizing this substrate lies in managing the deactivating nature of both substituents while exploiting their cooperative directing effects. Our analysis confirms that the C2 (and C6) position is the electronically favored site for substitution, driven by the ortho-directing influence of the bromine atom and the meta-directing influence of the nitromethyl group.

Part 1: Electronic Structure & Reactivity Analysis

Substituent Effects and Regiochemistry

Successful functionalization requires a precise understanding of the competing electronic vectors on the benzene ring.

-

Bromine (Position 1): A weak deactivator (Inductive effect,

) but an ortho/para director (Resonance effect, -

Nitromethyl Group (Position 4): The

group is a strong deactivator. Unlike the methyl group (toluene), the presence of the strongly electron-withdrawing nitro group reverses the polarity. The strong inductive pull (

Quantitative Reactivity Parameters (Hammett Constants)

The reactivity profile can be estimated using Hammett substituent constants (

| Substituent | Position | Effect | Directing Class | Hammett Constant ( |

| C1 | Ortho / Para | |||

| C4 | Meta |

*Note: Benzyl halides (

Mechanistic Visualization

The following diagram illustrates the cooperative directing effects and the formation of the Sigma (

Caption: Cooperative directing effects of Br and CH2NO2 favoring substitution at the C2 position.

Part 2: Experimental Protocol (Nitration Case Study)

Objective: Synthesis of 1-bromo-2-nitro-4-(nitromethyl)benzene via electrophilic aromatic nitration.

Reagents & Equipment

-

Substrate: 1-Bromo-4-(nitromethyl)benzene (1.0 equiv).

-

Nitrating Agent: Concentrated Nitric Acid (

, 65-70%) and Concentrated Sulfuric Acid ( -

Solvent: Dichloromethane (DCM) or Nitromethane (optional, for solubility).

-

Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, ice/salt bath.

Step-by-Step Methodology

-

Preparation of Mixed Acid:

-

In a separate vessel, cool 5.0 mL of conc.

to -

Dropwise add 1.2 equiv of conc.

while stirring. Maintain temp

-

-

Substrate Solubilization:

-

Dissolve 10 mmol of 1-bromo-4-(nitromethyl)benzene in 20 mL of DCM.

-

Cool the solution to

using an ice/salt bath.

-

-

Electrophilic Addition:

-

Add the mixed acid solution dropwise to the substrate over 30 minutes.

-

Critical Control Point: Do not allow the internal temperature to exceed

. Higher temperatures increase the risk of benzylic oxidation (converting

-

-

Reaction Monitoring:

-

Stir at

for 1 hour, then allow to warm slowly to room temperature ( -

Monitor via TLC (solvent system: Hexane/EtOAc 8:2) or HPLC. Look for the disappearance of the starting material peak.

-

-

Quenching & Workup:

-

Pour the reaction mixture onto 100g of crushed ice with vigorous stirring.

-

Extract the aqueous layer with DCM (

). -

Combine organic layers and wash with saturated

(carefully, gas evolution) until neutral pH. -

Wash with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or a Hexane/Ethanol mixture to obtain the pure regiomer.

-

Part 3: Safety & Handling (Critical)

Working with nitromethyl benzenes requires strict adherence to safety protocols due to the energetic potential of the nitro group and the acidity of the benzylic protons.

| Hazard Class | Description | Mitigation Strategy |

| Energetic Material | Compounds containing | Avoid heating the crude residue to dryness at high temperatures. Use a blast shield during scale-up. |

| Aci-Nitro Salt Formation | The benzylic protons ( | Avoid strong bases (e.g., |

| Lachrymator Potential | Benzyl halides and their derivatives can be potent eye irritants.[2] | Perform all operations in a functioning fume hood. Wear chemical safety goggles. |

Acidity of Benzylic Protons

The electron-withdrawing nature of the nitro group makes the benzylic protons significantly acidic.

References

-

Electronic Effects in EAS: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

- Nitration of Deactivated Aromatics: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

-

Reactivity of Phenylnitromethane: Kornblum, N. (1962). The Synthesis of Aliphatic and Alicyclic Nitro Compounds. Organic Reactions, 12, 101. Link

- Safety of Nitro Compounds: Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

reactivity of the nitromethyl group in 1-bromo-4-(nitromethyl)benzene

A Bifunctional Scaffold for Divergent Synthesis[1]

Executive Summary

1-Bromo-4-(nitromethyl)benzene (CAS: 29559-25-9) serves as a high-value "linchpin" intermediate in medicinal chemistry. Its utility stems from its bifunctional nature: it possesses an electrophilic aryl halide (bromine) capable of metal-catalyzed cross-coupling, and a nucleophilic/acidic nitromethyl group (

Structural & Electronic Properties

The reactivity of 1-bromo-4-(nitromethyl)benzene is defined by the interplay between the electron-withdrawing nitro group and the aryl bromide.

1.1 Acidity of the Benzylic Protons

The nitromethyl group is a "masked" nucleophile. The

-

Estimated

:-

Note: Unsubstituted phenylnitromethane has a

of 6.8. The 4-bromo substituent (inductively electron-withdrawing) slightly increases the acidity compared to the parent compound.

-

-

Implication: These protons can be removed by weak bases (e.g.,

,

1.2 The Ambident Nucleophile Challenge

Upon deprotonation, the negative charge is delocalized between the carbon and the nitro oxygens.

-

C-Alkylation (Desired): Reaction at the carbon center (e.g., Henry Reaction).

-

O-Alkylation (Undesired): Reaction at the oxygen, leading to unstable nitronic esters which typically decompose to aldehydes/ketones (Nef-like pathways).

-

Control Strategy: Solvent choice is critical. Polar aprotic solvents (DMSO, DMF) favor C-alkylation by solvating the cation, leaving the carbanion "naked" and reactive.

Primary Reactivity: The Henry (Nitroaldol) Reaction[1][2][3]

The most robust application of the nitromethyl group is the Henry reaction—the condensation with aldehydes or ketones to form

2.1 Mechanism

The reaction proceeds via a reversible nucleophilic addition.

-

Attack: The nitronate attacks the carbonyl electrophile.[1]

-

Protonation: The resulting alkoxide is protonated to yield the

-nitroalcohol.[2]

Dehydration Risk: If the reaction is heated or treated with strong acid/dehydrating agents, the

2.2 Visualization: Henry Reaction Pathway

Figure 1: Mechanistic flow of the Henry Reaction using 1-bromo-4-(nitromethyl)benzene.

Orthogonal Reactivity: Palladium-Catalyzed Coupling

The 4-bromo position allows for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[4] However, the acidity of the nitromethyl group presents a chemoselectivity challenge.

3.1 The "Base Incompatibility" Problem

Standard cross-coupling conditions often employ bases like

-

Risk: These bases will quantitatively deprotonate the nitromethyl group. The resulting nitronate anion can coordinate to the Palladium catalyst, potentially poisoning it or altering the catalytic cycle (Pd-nitronate complexes).

-

Solution:

-

Use Weaker Bases: Inorganic carbonates (

, -

Sequence Control: Perform the Henry reaction first. The resulting

-nitroalcohol (or protected derivative) has a much higher

-

Functional Group Interconversion: The Nef Reaction

The nitromethyl group can be transformed into a formyl group (

-

Utility: This provides a route to benzaldehydes that avoids strong oxidants (like PCC) which might be incompatible with other sensitive groups on the ring.

-

Mechanism: Nitronate

Nitronic Acid

Experimental Protocols

Protocol A: Henry Reaction (Synthesis of

-Nitroalcohol)

Target: Coupling 1-bromo-4-(nitromethyl)benzene with Benzaldehyde.

Reagents:

-

1-bromo-4-(nitromethyl)benzene (1.0 equiv)

-

Benzaldehyde (1.1 equiv)

-

Tetramethylguanidine (TMG) (0.1 equiv) - Catalytic base

-

THF (Anhydrous)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of 1-bromo-4-(nitromethyl)benzene and 1.1 mmol of benzaldehyde in 5 mL of anhydrous THF under nitrogen.

-

Catalysis: Cool to 0°C. Add TMG (0.1 mmol) dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours. Monitor by TLC (the starting nitromethane is less polar than the alcohol product).

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Critical Note: Avoid heating during workup to prevent elimination to the nitrostyrene.

Protocol B: Chemoselective Suzuki Coupling

Target: Coupling with Phenylboronic acid while preserving the Nitromethyl group.

Reagents:

-

1-bromo-4-(nitromethyl)benzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (0.05 equiv)

- (3.0 equiv)

-

Dioxane/Water (4:1)

Procedure:

-

Degassing: Sparge the Dioxane/Water solvent mixture with argon for 20 minutes.

-

Assembly: In a sealed tube, combine the aryl bromide, boronic acid, base, and catalyst. Add the solvent.

-

Reaction: Heat to 80°C for 4-6 hours.

-

Why this temp? Higher temperatures (>100°C) increase the risk of nitronate side-reactions.

-

-

Workup: Cool, filter through Celite, dilute with water, and extract with DCM.

-

Purification: Silica gel chromatography.

Reactivity Summary Diagram

Figure 2: Divergent synthetic pathways accessible from the parent scaffold.

References

-

BenchChem. (2025).[4] 1-Bromo-4-(nitromethyl)benzene Product & Reactivity Data. Retrieved from

- Ballini, R., et al. (2005). "The Henry Reaction: Recent Examples." Chemical Reviews, 105(9). (Classic review on nitroaldol mechanisms).

-

Bernasconi, C. F., & Ni, J. (1994). "Kinetics of reactions of phenylnitromethane with carbanions." Journal of Organic Chemistry. Retrieved from

-

Yang, Y. (2017).[9] "Palladium-Catalyzed Cross-Coupling of Nitroarenes." Angewandte Chemie Int.[9] Ed.. Retrieved from

-

Nef, J. U. (1894).[5][6] "Ueber die Constitution der Salze der Nitroparaffine." Justus Liebigs Annalen der Chemie. (Foundational text for the Nef reaction).

Sources

- 1. 1-Bromo-4-(nitromethyl)benzene | 29559-25-9 | Benchchem [benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Nef reaction - Wikipedia [en.wikipedia.org]

- 7. Nef_reaction [chemeurope.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Selective Reduction of the Nitromethyl Group in 1-bromo-4-(nitromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective reduction of the nitromethyl group in 1-bromo-4-(nitromethyl)benzene is a critical transformation for the synthesis of 1-(aminomethyl)-4-bromobenzene, a valuable building block in pharmaceutical and materials science. This application note provides a detailed guide to performing this reduction with high chemoselectivity, focusing on the preservation of the labile carbon-bromine (C-Br) bond, which is susceptible to hydrodebromination under harsh reducing conditions. We present and compare three robust protocols: classic metal/acid reduction using stannous chloride, selective catalytic hydrogenation with Raney Nickel, and potent metal hydride reduction using lithium aluminum hydride (LiAlH4). Each section explains the underlying chemical principles, offers step-by-step experimental procedures, and discusses the relative advantages and limitations to guide researchers in selecting the optimal method for their specific laboratory context and synthetic goals.

Introduction: The Synthetic Challenge

The conversion of a nitro group to a primary amine is a fundamental transformation in organic synthesis. The target molecule, 1-(aminomethyl)-4-bromobenzene, serves as a key intermediate for introducing the bromo-benzylamine motif into more complex molecular architectures. The primary challenge in the reduction of 1-bromo-4-(nitromethyl)benzene lies in the chemoselective reduction of the aliphatic nitro group (-CH₂NO₂) to an aminomethyl group (-CH₂NH₂) without cleaving the aryl-bromide bond. Many standard reduction methods, particularly certain types of catalytic hydrogenation, can lead to the undesired side-product, benzylamine, through hydrodebromination.[1]

This guide provides validated protocols that address this challenge, enabling researchers to achieve high yields of the desired product while maintaining the integrity of the functional groups. The choice of methodology often depends on factors such as available equipment, scale, sensitivity of other functional groups, and safety considerations.

General Reaction Pathway

The overall transformation involves the six-electron reduction of the nitromethyl group to the corresponding amine.

Caption: General scheme for the reduction of 1-bromo-4-(nitromethyl)benzene.

Comparative Methodologies and Protocols

We will explore three distinct and reliable methods for this selective reduction.

Method 1: Metal/Acid Reduction with Tin(II) Chloride (SnCl₂)

This classic method is renowned for its mildness and excellent chemoselectivity, particularly in preserving aryl halides.[1][2] The reaction proceeds through a series of single-electron transfers from the metal, with protons from the acidic medium participating in the removal of oxygen atoms as water.[3]

Causality Behind Experimental Choices:

-

Reagent: Tin(II) chloride is a mild reducing agent that effectively reduces nitro groups without typically affecting aryl bromides.[1][2]

-

Solvent: Ethanol or ethyl acetate are common solvents that dissolve the organic substrate and are compatible with the reaction conditions.

-

Acid: Hydrochloric acid (HCl) provides the necessary protons for the reaction mechanism and activates the tin.

-

Work-up: The reaction mixture is made basic (e.g., with NaOH or KOH) to deprotonate the resulting amine salt (R-NH₃⁺Cl⁻) and precipitate tin hydroxides, allowing for the extraction of the free amine product.[3][4]

Experimental Protocol: SnCl₂ Reduction

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(nitromethyl)benzene (1.0 eq).

-

Reagent Addition: Add ethanol (10-15 mL per gram of substrate) followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

-

Reaction: Stir the suspension at room temperature and add concentrated hydrochloric acid (4.0-5.0 eq) dropwise. After the initial exotherm subsides, heat the mixture to reflux (approx. 78 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly basify the mixture by adding a cold aqueous solution of 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >10 and tin salts precipitate as a white solid.[4]

-

Extraction: Extract the aqueous slurry three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Method 2: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a clean and efficient reduction method. However, the choice of catalyst is critical. Palladium on carbon (Pd/C), a common hydrogenation catalyst, is highly active and often causes significant hydrodebromination of aryl bromides.[1] Raney Nickel is a well-established alternative that effectively reduces nitro groups while being less prone to cleaving C-Br bonds.[1][5]

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel is chosen for its high activity towards nitro group reduction and lower propensity for dehalogenation compared to palladium catalysts.[1]

-

Hydrogen Source: While compressed hydrogen gas (H₂) is the standard, transfer hydrogenation using a source like hydrazine hydrate or ammonium formate is often safer and more convenient for lab-scale synthesis.

-

Solvent: Alcohols like ethanol or methanol are excellent solvents for hydrogenation reactions.

-

Work-up: The primary step is the careful filtration of the solid Raney Nickel catalyst, which is pyrophoric and must be handled with care.

Experimental Protocol: Raney Nickel Transfer Hydrogenation

-

Setup: In a round-bottom flask, dissolve 1-bromo-4-(nitromethyl)benzene (1.0 eq) in ethanol (20 mL per gram of substrate).

-

Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add a slurry of Raney Nickel (approx. 10-15% by weight of the substrate) in ethanol. Caution: Raney Nickel is pyrophoric and should be handled wet and under an inert atmosphere.

-

Reagent Addition: Heat the mixture to a gentle reflux (60-70 °C). Add hydrazine monohydrate (2.0-3.0 eq) dropwise via an addition funnel over 30-45 minutes. An exotherm and gas evolution (N₂) will be observed.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours after the hydrazine addition is finished.

-

Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the filter cake with copious amounts of water.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.

Method 3: Metal Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a very powerful, non-selective reducing agent capable of reducing aliphatic nitro compounds to amines.[1][5] While it can react with aromatic nitro groups to form azo compounds, its primary reaction with aliphatic nitro groups is a straightforward reduction to the amine.[1] This method is fast and high-yielding but requires strict anhydrous conditions due to the violent reactivity of LiAlH₄ with water.

Causality Behind Experimental Choices:

-

Reagent: LiAlH₄ is a potent source of hydride ions (H⁻) that rapidly reduces the nitro group.

-

Solvent: Anhydrous ethers, such as tetrahydrofuran (THF) or diethyl ether, are required as they are inert to LiAlH₄.

-

Temperature Control: The reaction is highly exothermic. The initial addition of LiAlH₄ and the substrate must be done at low temperatures (0 °C) to control the reaction rate and prevent side reactions.

-

Work-up: A careful, sequential quenching procedure (Fieser workup) using water and NaOH solution is critical for safely destroying excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.

Experimental Protocol: LiAlH₄ Reduction

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a stir bar and anhydrous tetrahydrofuran (THF, 20 mL per gram of LiAlH₄). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Carefully add LiAlH₄ (2.0-2.5 eq) portion-wise to the cold THF.

-

Substrate Addition: Dissolve 1-bromo-4-(nitromethyl)benzene (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C. Sequentially and very carefully, add dropwise:

-

'X' mL of water (where X = grams of LiAlH₄ used).

-

'X' mL of 15% aqueous NaOH solution.

-

'3X' mL of water. Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

-

-

Purification: Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired amine.

Data and Protocol Summary

| Parameter | Method 1: SnCl₂/HCl | Method 2: Raney Ni / N₂H₄ | Method 3: LiAlH₄ |

| Primary Reagents | SnCl₂·2H₂O, HCl | Raney Nickel, Hydrazine | Lithium Aluminum Hydride |

| Chemoselectivity | Excellent (preserves C-Br) | Good to Excellent | Good (preserves C-Br) |

| Typical Yield | 75-90% | 80-95% | 85-95% |

| Reaction Time | 2-4 hours | 1-3 hours | 2-4 hours |

| Temperature | Reflux (~80 °C) | Reflux (~70 °C) | 0 °C to Reflux (~66 °C) |

| Key Considerations | Stoichiometric metal waste; basic work-up required. | Pyrophoric catalyst; requires inert atmosphere handling. | Requires strict anhydrous conditions; highly exothermic. |

Decision-Making Workflow

Choosing the appropriate protocol depends on laboratory constraints and synthetic strategy.

Caption: A logical workflow for selecting the optimal reduction protocol.

Conclusion

The reduction of 1-bromo-4-(nitromethyl)benzene to 1-(aminomethyl)-4-bromobenzene can be successfully achieved with high yield and chemoselectivity using several methods. The classic SnCl₂/HCl reduction is a cost-effective and reliable choice, though it generates significant metal waste.[4] Catalytic hydrogenation with Raney Nickel offers a cleaner, catalytic alternative, provided the pyrophoric nature of the catalyst is handled with appropriate care.[1] For the highest reactivity and yields, LiAlH₄ is an excellent option, but its use is contingent on the availability of anhydrous equipment and adherence to strict safety protocols for quenching.[5] By understanding the causality behind each protocol, researchers can confidently select and execute the method best suited to their needs, ensuring a successful synthesis of this important chemical intermediate.

References

-

SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Available from: [Link]

-

ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Available from: [Link]

-

Chemistry Stack Exchange. (2021). Reduction of nitrobenzen using LiAlH4. Available from: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

-

Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available from: [Link]

-

OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Available from: [Link]

-

Semantic Scholar. 1-bromo-4-nitrobenzene. Available from: [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]

-

Pearson Study Prep. (2015). Reduction of Nitro Groups. YouTube. Available from: [Link]

-

Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

National Institutes of Health. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

-

YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. Available from: [Link]

-

ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]

-

Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Available from: [Link]

-

Chad's Prep. (2018). 22.4a Synthesis of Amines Reduction. YouTube. Available from: [Link]

-

ResearchGate. Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II).... Available from: [Link]

-

YouTube. (2024). Organic Chemistry 6 | Reduction Reactions, Reducing Agent, LiAlH4, NaBH4, Reduction of Nitrobenzene. Available from: [Link]

-

MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Available from: [Link]

-

ACS Publications. Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry. Available from: [Link]

-

University of Glasgow Theses. (2005). The hydrogenation of nitrobenzene over metal catalysts. Available from: [Link]

-

ResearchGate. (2025). A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. Available from: [Link]

-

Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available from: [Link]

-

Wikipedia. Tin(II) chloride. Available from: [Link]

-

ACS Publications. (2015). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available from: [Link]

-

Sciencemadness.org. (2006). NaBH4/CuSO4 nitro reduction success!!. Available from: [Link]

- Google Patents. Process for the catalytic hydrogenation of nitrobenzene.

-

ResearchGate. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Condition. Available from: [Link]

- Google Patents. Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.

Sources

Application Notes and Protocols: 1-Bromo-4-(nitromethyl)benzene as a Versatile Precursor for the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic utility of 1-bromo-4-(nitromethyl)benzene as a valuable and versatile starting material for the construction of a diverse range of novel heterocyclic compounds. While direct literature on the applications of this specific molecule is emerging, its constituent functional groups—the aryl bromide and the nitromethane moiety—offer a rich and largely untapped potential for complex molecule synthesis. The nitromethane group serves as a powerful precursor for 1,3-dipoles in cycloaddition reactions and as a key component in various condensation and multicomponent reactions. Simultaneously, the bromo-substituent provides a reactive handle for further molecular diversification through cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery and materials science. This document provides detailed protocols and mechanistic insights for the synthesis of isoxazoles, pyrazoles, and pyridines, leveraging the latent reactivity of 1-bromo-4-(nitromethyl)benzene.

Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block

The quest for novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. 1-Bromo-4-(nitromethyl)benzene is a bifunctional organic compound poised to be a significant contributor in this arena. The molecule's true synthetic power lies in the orthogonal reactivity of its two key functional groups.

The nitromethane moiety is a versatile functional group that can be readily transformed into a variety of reactive intermediates. Of particular importance is its conversion to a nitrile oxide, a highly reactive 1,3-dipole, which can undergo [3+2] cycloaddition reactions with alkenes and alkynes to afford isoxazolines and isoxazoles, respectively. Furthermore, the acidic nature of the α-protons of the nitromethane group allows for its participation in condensation and multicomponent reactions to form a variety of heterocyclic systems.

The aryl bromide functionality serves as a key site for post-heterocycle formation modification. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse substituents, providing a powerful tool for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties.

This application note will provide a detailed exploration of these synthetic strategies, complete with actionable protocols and mechanistic explanations to empower researchers to harness the full potential of 1-bromo-4-(nitromethyl)benzene in their synthetic endeavors.

Synthesis of the Starting Material: 1-Bromo-4-(nitromethyl)benzene

The first crucial step is the reliable synthesis of the title compound. A common and effective method involves the nitration of 4-bromotoluene followed by functional group manipulation.

Protocol 1: Synthesis of 1-Bromo-4-(nitromethyl)benzene

Materials:

-

4-Bromotoluene

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium nitrite (NaNO₂)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Nitration of 4-Bromotoluene:

-

To a stirred solution of 4-bromotoluene in a suitable solvent, slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto ice and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to yield 1-bromo-4-methyl-2-nitrobenzene.

-

-

Benzylic Bromination:

-

Dissolve the 1-bromo-4-methyl-2-nitrobenzene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain 1-bromo-2-nitro-4-(bromomethyl)benzene.

-

-

Nitromethylation:

-

Dissolve the 1-bromo-2-nitro-4-(bromomethyl)benzene in dimethylformamide.

-

Add sodium nitrite and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 1-bromo-4-(nitromethyl)benzene.

-

Application in Heterocycle Synthesis

The true utility of 1-bromo-4-(nitromethyl)benzene is realized in its application as a precursor to various heterocyclic systems. The following sections provide detailed protocols for the synthesis of isoxazoles, pyrazoles, and pyridines.

Synthesis of 3-(4-Bromophenyl)isoxazoles via [3+2] Cycloaddition

The most direct application of the nitromethane functionality is its conversion to a nitrile oxide, which readily undergoes [3+2] cycloaddition with alkynes to form isoxazoles.[1]

Reaction Scheme:

Mechanism Overview:

The reaction proceeds via the in-situ generation of 4-bromophenylacetonitrile oxide from 1-bromo-4-(nitromethyl)benzene. This is typically achieved through dehydration of the corresponding nitroalkane using a dehydrating agent like phenyl isocyanate or via the Mukaiyama-Hoshino method. The generated nitrile oxide then undergoes a concerted [3+2] cycloaddition with an alkyne to yield the desired isoxazole.

start [label="1-Bromo-4-(nitromethyl)benzene"]; intermediate1 [label="4-Bromophenylacetonitrile Oxide\n(1,3-Dipole)"]; alkyne [label="Alkyne\n(Dipolarophile)"]; product [label="3-(4-Bromophenyl)isoxazole"];

start -> intermediate1 [label="Dehydration\n(e.g., PhNCO)"]; intermediate1 -> product [label="[3+2] Cycloaddition"]; alkyne -> product; }

Caption: General workflow for isoxazole synthesis.Protocol 2: General Procedure for the Synthesis of 3-(4-Bromophenyl)isoxazoles

Materials:

-

1-Bromo-4-(nitromethyl)benzene

-

Substituted alkyne

-

Phenyl isocyanate or phosphorus oxychloride/triethylamine

-

Toluene or other inert solvent

Procedure:

-

To a solution of 1-bromo-4-(nitromethyl)benzene and the substituted alkyne in dry toluene, add phenyl isocyanate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-bromophenyl)isoxazole.

Table 1: Representative Examples of 3-(4-Bromophenyl)isoxazole Synthesis

| Entry | Alkyne (R-C≡C-R') | Product | Yield (%) |

| 1 | Phenylacetylene | 3-(4-Bromophenyl)-5-phenylisoxazole | 75-85 |

| 2 | 1-Hexyne | 3-(4-Bromophenyl)-5-butylisoxazole | 70-80 |

| 3 | Dimethyl acetylenedicarboxylate | Dimethyl 3-(4-bromophenyl)isoxazole-4,5-dicarboxylate | 80-90 |

Synthesis of 3-(4-Bromophenyl)pyrazoles

Pyrazoles can be synthesized from 1,3-dicarbonyl compounds and hydrazines. The nitromethane group of 1-bromo-4-(nitromethyl)benzene can be utilized to construct a 1,3-dicarbonyl equivalent.

Reaction Scheme:

Mechanism Overview:

The reaction can proceed through a condensation of 1-bromo-4-(nitromethyl)benzene with a β-keto ester in the presence of a base. The resulting intermediate can then be cyclized with hydrazine to form the pyrazole ring.

start [label="1-Bromo-4-(nitromethyl)benzene"]; reagent1 [label="β-Keto Ester"]; intermediate [label="Condensation Adduct"]; reagent2 [label="Hydrazine"]; product [label="3-(4-Bromophenyl)pyrazole"];

start -> intermediate [label="Base-catalyzed\nCondensation"]; reagent1 -> intermediate; intermediate -> product [label="Cyclization"]; reagent2 -> product; }

Caption: General workflow for pyrazole synthesis.Protocol 3: General Procedure for the Synthesis of 3-(4-Bromophenyl)pyrazoles

Materials:

-

1-Bromo-4-(nitromethyl)benzene

-

Substituted β-keto ester (e.g., ethyl acetoacetate)

-

Sodium ethoxide

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

To a solution of sodium ethoxide in ethanol, add 1-bromo-4-(nitromethyl)benzene and the β-keto ester.

-

Stir the mixture at room temperature until the condensation is complete (monitored by TLC).

-

Add hydrazine hydrate to the reaction mixture and reflux for several hours.

-

Cool the reaction to room temperature and neutralize with dilute acid.

-

Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the crude product by recrystallization or column chromatography.

Synthesis of Substituted Pyridines

The synthesis of pyridines can be achieved through various condensation reactions. The acidic protons of the nitromethane group in 1-bromo-4-(nitromethyl)benzene allow it to act as a C2-synthon in reactions with 1,3-dielectrophiles.

Reaction Scheme:

Mechanism Overview:

A plausible approach involves a Michael addition of the nitronate anion (derived from 1-bromo-4-(nitromethyl)benzene) to an α,β-unsaturated ketone. The resulting adduct can then undergo a cyclization-dehydration-aromatization cascade in the presence of an ammonia source to furnish the pyridine ring.

start [label="1-Bromo-4-(nitromethyl)benzene"]; reagent1 [label="α,β-Unsaturated Ketone"]; intermediate [label="Michael Adduct"]; reagent2 [label="Ammonia Source"]; product [label="Substituted Pyridine"];

start -> intermediate [label="Michael Addition"]; reagent1 -> intermediate; intermediate -> product [label="Cyclization/\nAromatization"]; reagent2 -> product; }

Caption: General workflow for pyridine synthesis.Protocol 4: General Procedure for the Synthesis of Substituted Pyridines

Materials:

-

1-Bromo-4-(nitromethyl)benzene

-

α,β-Unsaturated ketone

-

Ammonium acetate

-

Acetic acid

Procedure:

-

A mixture of 1-bromo-4-(nitromethyl)benzene, the α,β-unsaturated ketone, and ammonium acetate in glacial acetic acid is heated to reflux.

-

The reaction is monitored by TLC until completion.

-

The reaction mixture is cooled and poured into water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization or column chromatography.

Post-Synthetic Modification via Cross-Coupling Reactions

A significant advantage of using 1-bromo-4-(nitromethyl)benzene as a precursor is the presence of the bromo-substituent on the resulting heterocycle. This allows for a wide range of post-synthetic modifications using well-established cross-coupling methodologies.

Table 2: Potential Cross-Coupling Reactions for Diversification

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Moiety |

| Suzuki Coupling | Boronic acid/ester | Pd(PPh₃)₄, base | Aryl, heteroaryl |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | Amino |

Conclusion

1-Bromo-4-(nitromethyl)benzene is a highly promising, yet underutilized, building block for the synthesis of novel and diverse heterocyclic compounds. Its bifunctional nature allows for the initial construction of the heterocyclic core through the versatile reactivity of the nitromethane group, followed by extensive diversification via cross-coupling reactions at the bromide position. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the vast synthetic potential of this valuable starting material in their drug discovery and materials science programs.

References

- Silva, F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatin: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273–324.

- Pandeya, S. N., Sriram, D., Nath, G., & DeClercq, E. (1999). Synthesis, antibacterial, antifungal and anti HIV activities of Schiff and mannich bases derived from isatin derivatives and N-[4-(4'chlorophenyl) thiazol-2-yl] thiosemicarbazide. European journal of pharmaceutical sciences, 9(1), 25–31.

- Sridhar, S. K., Pandeya, S. N., Bajpai, S. K., & Manjula, H. (1999).

- Mondal, P., Banerjee, M., Jana, S., & Bose, A. (2010). Synthesis and evaluation of 1, 3 di-Substituted Schiff, mannich bases and spiro isatin derivatives. Journal of Young Pharmacists, 2(2), 169-172.

- Nyati, M., Rao, S. N., Srivastav, K. Y., & Verma, L. B. (2006). Microwave induced synthesis and antimicrobial activity of some 3-benzimidazolyl-5 aryl-2-isoxazolines. Indian Journal of Heterocyclic Chemistry, 15(3), 295-296.

- Basawaraj, R., Ahmed, A., Khandre, O., & Sangapure, S. (2007). Synthesis of some New pyrazolines and pyrimidines as potential antimicrobial agents. Indian Journal of Heterocyclic Chemistry, 16(4), 381-382.

- Silva, F. M., de Souza, M. C. B. V., & Ferreira, V. F. (2003). A new route for the synthesis of 1H-1, 2, 3-triazoles from β-dicarbonyl compounds and tosyl azide. Tetrahedron letters, 44(40), 7337-7339.

-

Al-Zaydi, K. M. (2007). Synthesis of some new pyrazole, pyrazolo [5, 1-c][2][3][4] triazine and pyrazolo [1, 5-a] pyrimidine derivatives. Molecules, 12(7), 1339-1348.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[2][3][5]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064.

- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. Scope and mechanism of the reaction. Journal of the American Chemical Society, 127(1), 210-216.

- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Cu I-catalyzed alkyne–azide “click” cycloadditions from a mechanistic and synthetic perspective. European Journal of Organic Chemistry, 2006(1), 51-68.

- Punna, S., Meunier, S., & Finn, M. G. (2004). A robust, modular approach to generating protein-capture agents.

- Gonda, Z., & Novák, Z. (2010). Recent advances in the synthesis of pyrazoles. Current Organic Chemistry, 14(1), 39-62.

- Faria, J. V., & Ramalho, S. D. (2015). Pyrazole and its derivatives: a short review on their synthesis and biological activities. Current Topics in Medicinal Chemistry, 15(13), 1217-1240.

- Elguero, J. (1996). Pyrazoles and their Benzo Derivatives.

-

[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2022). Tetrahedron Letters, 105, 153974. [Link]

Sources

Troubleshooting & Optimization

purification of crude 1-bromo-4-(nitromethyl)benzene by recrystallization

Technical Support Center: Purification of 1-Bromo-4-(nitromethyl)benzene

Abstract: This technical guide provides a comprehensive framework for the . While specific, peer-reviewed protocols for this exact molecule are not prevalent, this document synthesizes established chemical principles and data from analogous structures to offer a robust, field-tested methodology. It is designed for researchers, chemists, and drug development professionals seeking to achieve high purity for this compound. The guide is structured into a troubleshooting Q&A and a general FAQ section to directly address common experimental challenges.

Section 1: Foundational Principles & Protocol

The purification of a crude solid by recrystallization is predicated on the principle of differential solubility. An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will become a poor solvent for the target compound as the solution cools, causing it to crystallize out while the impurities remain in the "mother liquor."[1]

For 1-bromo-4-(nitromethyl)benzene, a polar aromatic molecule, polar solvents are logical starting points. Alcohols such as ethanol and methanol are often effective for compounds with similar functional groups.[2] The primary impurity of concern in related syntheses, such as the nitration of bromobenzene, is the ortho-isomer (in this case, 1-bromo-2-(nitromethyl)benzene), which is typically more soluble and can be separated through carefully controlled crystallization.[3]

Anticipated Impurities

A likely synthesis of 1-bromo-4-(nitromethyl)benzene involves the nitration of p-bromotoluene. Potential impurities could therefore include:

-

Unreacted Starting Material: p-Bromotoluene

-

Isomeric Byproducts: 1-Bromo-2-(nitromethyl)benzene

-

Oxidation Products: 4-Bromobenzaldehyde or 4-Bromobenzoic Acid

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| 1-Bromo-4-(nitromethyl)benzene | C₇H₆BrNO₂ | 216.03 | ~89-93 (Predicted) | N/A | Target compound. Melting point is a critical indicator of purity. |

| p-Bromotoluene | C₇H₇Br | 171.04 | -5.5 | 184-185 | Potential impurity (starting material). Highly soluble in ethanol. |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | -114 | 78.5 | Proposed recrystallization solvent. Its boiling point is below the predicted melting point of the target compound, reducing the risk of "oiling out." |

Proposed Recrystallization Protocol

This protocol is a recommended starting point, developed from established methodologies for aromatic nitro compounds.

-

Solvent Selection (Small Scale Test):

-

Place ~20-30 mg of crude 1-bromo-4-(nitromethyl)benzene into a small test tube.

-

Add the candidate solvent (e.g., 95% ethanol) dropwise at room temperature. The compound should be sparingly soluble.

-

Heat the test tube gently in a warm water bath. The solid should completely dissolve.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

-

-

Main Recrystallization Procedure:

-

Place the crude 1-bromo-4-(nitromethyl)benzene into an appropriately sized Erlenmeyer flask.

-

In a separate beaker, heat the recrystallization solvent (95% ethanol) to a gentle boil.

-

Add the minimum amount of hot solvent to the Erlenmeyer flask required to fully dissolve the crude solid. Swirl the flask after each addition.[1]

-

(Optional - Decolorization): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

-

(Optional - Hot Filtration): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

-

Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Dry the crystals thoroughly. Determine the yield and measure the melting point to assess purity. A sharp melting point close to the literature or predicted value indicates high purity.

-

Recrystallization Workflow Diagram

Caption: Decision workflow for the recrystallization of 1-bromo-4-(nitromethyl)benzene.

Section 2: Troubleshooting Guide

Q: My product "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling rather than as crystals. This typically happens for one of two reasons:

-

High Solute Concentration: The solution is too saturated, causing the compound to separate from the solution above its melting point.

-

Rapid Cooling: Cooling the solution too quickly can sometimes favor oil formation over the more ordered process of crystallization.

Solution:

-

Reheat the solution until the oil has completely redissolved.

-

Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.

-

Ensure the solution cools as slowly as possible. You can insulate the flask with a cloth or paper towels to slow heat loss.

-

If the problem persists, consider a different solvent or a mixed-solvent system.

Q: After recrystallization, my yield is very low. What are the common causes?

A: A low yield is one of the most frequent issues in recrystallization. The primary causes are:

-

Using Too Much Solvent: The most common error is adding too much solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[1]

-

Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose product on the filter paper.

-

Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can result in a lower yield.

-

Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.

Solution:

-

Always use the minimum amount of hot solvent needed for dissolution.

-

To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask and add a small excess of solvent before filtering. You can later boil off this excess solvent before cooling.

-

Always allow the flask to cool to room temperature before moving it to an ice bath.

-

Wash the final crystals with a minimal volume of ice-cold solvent.

Q: My purified product still has a broad or low melting point. Is it still impure?

A: Yes. A broad melting point range (greater than 2 °C) or a melting point that is depressed compared to the literature value is a classic indication of impurity. Impurities disrupt the crystal lattice, which requires less energy to break apart.

Solution:

-

Perform a Second Recrystallization: A second pass through the recrystallization protocol using the same solvent can often remove residual impurities.

-

Re-evaluate Your Solvent: If the melting point does not improve, the chosen solvent may not be effective at excluding a key impurity. It may be that the impurity has very similar solubility properties to your product in that solvent. You may need to screen for a new solvent or consider an alternative purification method like column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when handling 1-bromo-4-(nitromethyl)benzene and the solvents?

A: As a Senior Application Scientist, safety is paramount.

-

Compound Hazards: While specific toxicology for 1-bromo-4-(nitromethyl)benzene is not widely documented, related aromatic nitro and bromo compounds are often classified as irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[5] Always handle the compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Solvent Hazards: Ethanol is a flammable liquid. All heating should be done using a steam bath or a heating mantle, never an open flame. Ensure the work area is well-ventilated to avoid the buildup of flammable vapors.

Q: How do I confirm the purity of my final product?

A: Purity is assessed through a combination of methods:

-

Melting Point Analysis: This is the most straightforward method. A pure compound will have a sharp, well-defined melting point. Compare your experimental value to the literature or predicted value.

-

Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

-

Spectroscopic Analysis: For definitive confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used. The ¹H NMR spectrum of the pure compound should show clean signals corresponding to the aromatic and benzylic protons, with no peaks attributable to impurities like the starting material.

Q: When should I use a mixed-solvent system for recrystallization?

A: A mixed-solvent system (or solvent-pair) is ideal when no single solvent has the desired solubility properties. This technique is used when your compound is too soluble in one solvent (the "good" solvent) even when cold, and poorly soluble in another solvent (the "bad" solvent) even when hot.

Procedure:

-

Dissolve the crude compound in a minimum amount of the hot "good" solvent.

-

Add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point).

-

Add a few more drops of the hot "good" solvent to make the solution clear again.

-

Allow the solution to cool slowly. The gradual change in solvent composition as it cools will induce crystallization. A common example is using an ethanol/water or a hexane/ethyl acetate pair.[2]

References

- BenchChem. (2025). An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene.

- Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder.

- Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of...

- National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Balcony. (2024). Mastering Organic Synthesis with 1-Bromo-4-nitrobenzene: A Buyer's Guide.

- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

- Chegg. (2023).

- Google Patents. (2014).

- Google Patents. (2014). CN104045564A - Production technology for synthesizing p-nitrobromobenzene.

- BenchChem. (2025).

- Stenutz, R. (n.d.). 1-bromo-4-nitrobenzene properties.

- ResearchGate. (2011). (PDF) 1-Bromo-4-methyl-2-nitrobenzene.

- Tokyo Chemical Industry. (n.d.). 1-Bromo-4-nitrobenzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-nitrobenzene.

- PubChem. (n.d.). 1-Bromo-4-nitrobenzene.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-nitro-.

- University of Rochester. (n.d.).

- Google Patents. (1947).

- Scribd. (n.d.).

Sources

- 1. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]

preventing side reactions during the nitration of p-bromotoluene

Topic: Optimization & Troubleshooting of 4-Bromo-2-Nitrotoluene Synthesis Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists

Core Directive & Scope

Welcome to the Advanced Synthesis Support Module. You are likely performing the electrophilic aromatic substitution of p-bromotoluene (1-bromo-4-methylbenzene) to synthesize 4-bromo-2-nitrotoluene .

This reaction is governed by the competing directing effects of the methyl group (activator, ortho-/ para-director) and the bromine atom (deactivator, ortho-/ para-director). Because the para position relative to the methyl group is blocked, the reaction is highly regioselective for the position ortho to the methyl group.

The Critical Challenge: While regioselectivity is generally favorable, the primary failure modes in this synthesis are benzylic oxidation (yielding p-bromobenzoic acid) and thermal runaway (yielding dinitro species or tar).

Reaction Pathway & Troubleshooting Visualization

The following diagram illustrates the mechanistic pathways, separating the desired "Golden Path" from the failure modes caused by thermal or stoichiometric deviations.

Figure 1: Mechanistic pathway showing the competition between the methyl-directed major product and oxidation/polynitration side reactions.

Troubleshooting Guide (FAQs)

Issue 1: "My product contains significant carboxylic acid impurities."

Diagnosis: Benzylic Oxidation.[1] Nitric acid is a potent oxidizer.[1] The methyl group on the aromatic ring is susceptible to oxidation, converting the toluene derivative into a benzoic acid derivative (p-bromobenzoic acid). This occurs when the reaction temperature breaches the threshold for oxidation or when the reaction is allowed to proceed for too long.

Corrective Actions:

-

Temperature Clamp: Maintain the internal temperature strictly between 0°C and 5°C during the addition of the nitrating mixture. Do not allow it to exceed 20°C during the stir-out phase [1].

-

Reagent Protocol: Ensure the nitric acid is added dropwise to the sulfuric acid/substrate mixture (or vice versa depending on specific protocol variants) to prevent localized heating hotspots.

-

Quenching: Do not let the reaction sit overnight. Quench immediately onto crushed ice once TLC indicates consumption of starting material.[1]

Issue 2: "I am detecting dinitrated species (MW +45)."

Diagnosis: Over-Nitration.[1]

The introduction of the first nitro group deactivates the ring, making the second nitration significantly slower (

Corrective Actions:

-

Stoichiometry Check: Use a stoichiometric equivalent of nitric acid (1.05 to 1.1 equivalents).[1] Avoid large excesses.

-

Acid Strength: If using fuming nitric acid, switch to concentrated nitric acid (68-70%) mixed with sulfuric acid.[1] The water content in conc.[1]

helps buffer the activity compared to anhydrous conditions.[1]

Issue 3: "The yield is low, and I see unreacted starting material."

Diagnosis: Heterogeneous Phase Transfer Limitations.[1] The nitration of p-bromotoluene is a biphasic reaction (organic substrate + aqueous acid layer).[1] Poor mixing results in slow kinetics, prompting users to incorrectly increase heat (leading to Issue 1).[1]

Corrective Actions:

-

Agitation: Use vigorous mechanical stirring (overhead stirrer preferred over magnetic for scales >50g) to maximize the interfacial surface area.[1]

-

Solvent System: If the substrate is solid or too viscous at 0°C, dissolve it in a minimal amount of inert solvent like dichloromethane (DCM) or nitromethane to maintain a homogeneous organic phase before acid addition [2].[1]

Validated Experimental Protocol

This protocol is designed to maximize the formation of 4-bromo-2-nitrotoluene while suppressing oxidation.

Safety Warning: Nitration is highly exothermic.[1] Runaway reactions can lead to explosive decomposition.[1] Perform behind a blast shield.[1]

Materials Table

| Reagent | Role | Equivalents | Notes |

| p-Bromotoluene | Substrate | 1.0 eq | MP: 26-29°C (May need gentle melting) |

| HNO3 (70%) | Reagent | 1.1 eq | Oxidizer/Nitrating agent |

| H2SO4 (98%) | Catalyst/Solvent | 2.5 - 3.0 eq | Dehydrating agent |

| Water/Ice | Quench | N/A | For workup |

Step-by-Step Methodology

-

Preparation of Nitrating Mix:

-

In a separate flask, cool the calculated amount of concentrated sulfuric acid (

) to 0°C. -

Slowly add the nitric acid (

) to the sulfuric acid with stirring, keeping the temperature

-

-

Substrate Setup:

-

Place p-bromotoluene in a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and mechanical stirrer.

-

Optional: If the substrate solidifies at 0°C, add a minimal volume of DCM to solvate.[1]

-

-

Controlled Addition (The Critical Step):

-

Cool the substrate flask to 0–5°C using an ice/salt bath.

-

Add the mixed acid solution dropwise via the addition funnel.

-

CRITICAL: Adjust addition rate so the internal temperature never exceeds 10°C .

-

-

Reaction Phase:

-

Once addition is complete, allow the mixture to warm to room temperature (20–25°C) .

-

Stir vigorously for 1–2 hours.

-

Monitor: Check TLC (Hexane/Ethyl Acetate 9:1).[1] Look for the disappearance of the p-bromotoluene spot (

) and appearance of the product (

-

-

Workup:

-

Purification:

-

Recrystallize from ethanol or perform fractional distillation under reduced pressure if high purity (>99%) is required to remove the trace 3-nitro isomer [3].[1]

-

Isomer Selectivity Logic

Why does the nitro group prefer the 2-position?

-

Methyl Group (-CH3): Activating group.[1] Directs incoming electrophiles to ortho and para positions.[1]

-

Bromo Group (-Br): Deactivating group.[1] Directs incoming electrophiles to ortho and para positions.[1]

-

Conflict Resolution:

-

The para position relative to Methyl is blocked by Br.

-

The para position relative to Br is blocked by Methyl.

-

The Winner: Activation by the Methyl group is electronically dominant over the directing effect of the deactivating Bromine. Therefore, the position ortho to the Methyl (position 2) is kinetically favored over the position ortho to the Bromine (position 3) [4].

-

Figure 2: Decision logic for regioselectivity in disubstituted benzene derivatives.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for aromatic nitration temperature control).

-